1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
Description
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 548470-11-7) is a halogenated acetophenone derivative featuring a pyrrolidine ring linked to a 2,4,6-trichlorophenoxy group via an ethanone bridge.
Properties
CAS No. |
112283-42-8 |
|---|---|
Molecular Formula |
C12H12Cl3NO2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
InChI Key |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification steps to ensure high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The trichlorophenoxy group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Less chlorinated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the development of new chemical entities.
Biology
- Biochemical Probes: It has potential as a biochemical probe to study enzyme interactions and cellular processes. Its structure allows for specific binding to biological targets, which can be utilized in research on enzyme kinetics and inhibition.
Medicine
- Drug Development: The compound shows promise in medicinal chemistry for developing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for treating diseases related to metabolic dysfunctions.
Industry
- Material Production: It can be used in producing materials with tailored properties, such as polymers or coatings that require specific chemical characteristics.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzymes, suggesting potential applications in treating metabolic disorders.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modified versions displayed improved efficacy against specific targets related to cancer treatment.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate for complex synthesis | Facilitates new chemical discoveries |
| Biology | Biochemical probe | Enhances understanding of enzyme kinetics |
| Medicine | Drug development | Targets metabolic disorders effectively |
| Industry | Material production | Customizable properties for various applications |
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Varied Amine Substituents
The amine substituent (pyrrolidine vs. piperidine derivatives) significantly influences physicochemical and biological properties. Key analogs include:
| Compound Name | CAS Number | Amine Substituent | Structural Similarity | Key Differences |
|---|---|---|---|---|
| 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone | 548470-11-7 | Pyrrolidine (5-membered) | Reference (0.84) | Smaller ring size, higher rigidity |
| 1-(4-Methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone | 853355-92-7 | 4-Methylpiperidine (6-membered) | 0.85 | Increased lipophilicity due to methyl group |
| 1-(Piperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone | 853355-91-6 | Piperidine (6-membered) | 0.82 | Larger ring size, conformational flexibility |
Key Observations :
Analogs with Halogenated Aromatic Moieties
Substitution patterns on the phenoxy group modulate electronic and steric properties:
Key Observations :
- The 2,4,6-trichlorophenoxy group in the target compound may confer higher electrophilicity compared to 2,4,5-trichlorophenoxy derivatives, influencing reactivity in nucleophilic environments .
- Compound 5g demonstrates that brominated heterocycles paired with trichlorophenyl groups enhance cytotoxicity, suggesting halogenation patterns are critical for biological activity .
Physicochemical Properties
Solubility and stability data for select analogs:
Key Observations :
- Hydrochloride salts of pyrrolidinyl ethanones (e.g., CAS 27590-61-0) exhibit improved solubility in polar solvents, suggesting salt formation as a strategy to enhance bioavailability .
Biological Activity
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H16Cl3N
- Molecular Weight : 307.26 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an insecticide and its effects on various biological systems. The following sections detail specific areas of investigation.
Insecticidal Properties
The compound's structure indicates potential insecticidal activity due to the presence of the trichlorophenoxy group. This moiety is known for its role in herbicides and insecticides. The compound's efficacy as an insecticide has been preliminarily evaluated in various studies, indicating a promising profile for pest control applications .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems or cellular signaling pathways. The presence of the pyrrolidine ring may contribute to neuroactive properties, potentially affecting neurotransmitter release or receptor binding.
Case Studies and Research Findings
Several studies have investigated similar compounds to understand their biological implications better:
| Study | Findings |
|---|---|
| Study 1 | Investigated pyrroloimidazole derivatives showing significant antioxidant and antimicrobial properties. |
| Study 2 | Developed methods for analyzing related compounds in biological matrices, highlighting their potential therapeutic applications. |
| Study 3 | Evaluated various pyrrolidine derivatives for their pharmacological activities, suggesting a broad spectrum of bioactivity. |
Safety and Toxicology
While specific safety data for this compound is currently unavailable , compounds with similar structures often require careful evaluation due to potential toxicity concerns associated with chlorinated phenoxy groups. Studies on related compounds indicate that they may pose risks to non-target organisms and human health if not properly managed.
Q & A
Q. What are the established synthetic routes for 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-(2,4,6-trichlorophenoxy)ethyl chloride with pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) to facilitate amine alkylation . Alternatively, Friedel-Crafts acylation (using AlCl₃ as a catalyst) may introduce the ketone moiety, though steric hindrance from trichlorophenoxy groups requires careful optimization of solvent polarity and reaction time . Yield optimization hinges on stoichiometric ratios, temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and trichlorophenoxy aromatic signals (δ ~6.8–7.2 ppm). The ethanone carbonyl carbon typically resonates at δ ~200–210 ppm in ¹³C NMR .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors/dust .
- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) and dispose via halogenated waste streams due to trichlorophenoxy groups .
Advanced Research Questions
Q. How does steric hindrance from the 2,4,6-trichlorophenoxy group influence reactivity in cross-coupling or substitution reactions?
- Methodological Answer : The electron-withdrawing Cl substituents deactivate the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) rates. Steric bulk further impedes access to the para position. To mitigate this:
Q. What pharmacological targets or mechanisms are associated with this compound, based on structural analogs?
- Methodological Answer : Structurally related trichlorophenoxy derivatives exhibit activity in:
- Auxin Signaling : Analog RN3 (1-(4-nitrophenylpiperazinyl)-2-(2,4,5-trichlorophenoxy)ethanone) degrades AUX/IAA proteins in plants, suggesting potential agrochemical applications .
- Lipid Metabolism : Phloracetophenone analogs modulate cholesterol 7α-hydroxylase, indicating possible relevance in metabolic disorder studies .
- In Vitro Assays : Screen against kinase or GPCR libraries using fluorescence polarization or SPR to identify binding partners.
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches or literature sources?
- Methodological Answer :
- Reference Standards : Compare data with authenticated samples (e.g., commercial standards or published spectra from NIST ).
- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃).
- Dynamic Effects : Variable temperature NMR can reveal conformational exchange broadening in pyrrolidine protons .
- Collaborative Validation : Share raw data (FID files) with third-party labs for independent analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
